Leelamine Hydrochloride

Description

has antimalarial activity; structure in first source

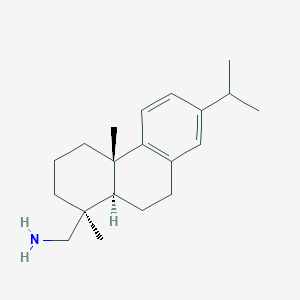

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPQLGCAWUAYPF-WFBUOHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587872 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16496-99-4, 99306-87-3 | |

| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Dehydroabietylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Leelamine Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular and cellular pathways through which Leelamine Hydrochloride exerts its effects. The primary mechanism revolves around its lysosomotropic properties, leading to its accumulation in acidic organelles and subsequent disruption of intracellular cholesterol transport. This initial event triggers a cascade of downstream consequences, including the inhibition of critical oncogenic signaling pathways, induction of cell death, and suppression of tumor growth and metastasis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism: Lysosomotropism and Disruption of Cholesterol Homeostasis

Leelamine is a weakly basic and lipophilic amine, characteristics that confer upon it lysosomotropic properties.[1][2] This allows it to readily traverse cellular membranes and subsequently become protonated and sequestered within acidic cellular compartments, most notably the lysosomes.[1][2] The accumulation of Leelamine within lysosomes is the foundational step in its mechanism of action.

This sequestration leads to a profound disruption of intracellular cholesterol transport.[1][2] It is hypothesized that Leelamine competes with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from lysosomes.[1][3] This inhibition of NPC1 function results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, effectively creating a cellular phenotype reminiscent of Niemann-Pick type C disease.[1] The unavailability of cytosolic cholesterol disrupts numerous cellular processes that are vital for cancer cell survival and proliferation.

Downstream Effects on Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis by Leelamine triggers the inhibition of multiple key oncogenic signaling pathways that are frequently hyperactivated in cancer.

Inhibition of PI3K/AKT, MAPK, and STAT3 Pathways

Leelamine treatment leads to the shutdown of the PI3K/AKT, MAPK, and STAT3 signaling cascades.[3][4][5] This is a consequence of the depletion of available cholesterol, which is essential for the proper function of receptor-mediated endocytosis and the integrity of lipid rafts where many signaling receptors reside.[3][6] By impairing the function of receptor tyrosine kinases (RTKs) and other upstream activators, Leelamine effectively dampens the downstream signaling that drives cell survival, proliferation, and metastasis.[2][7]

Modulation of Androgen Receptor (AR) Signaling

In the context of prostate cancer, Leelamine has been shown to be a potent inhibitor of the androgen receptor (AR).[1] This includes the inhibition of AR transcriptional activity, which is a critical driver of prostate cancer progression.

Suppression of cMyc Expression

Further studies in prostate cancer have revealed that Leelamine can downregulate the expression of the oncoprotein cMyc at both the protein and mRNA levels.[8] While not the sole mechanism of its anti-cancer effects, the suppression of cMyc contributes to its ability to inhibit cancer cell growth and migration.[8]

Cellular Consequences of Leelamine Treatment

The molecular perturbations induced by Leelamine manifest in several key cellular outcomes that contribute to its anti-tumor activity.

-

Induction of Apoptosis: Leelamine promotes programmed cell death in various cancer cell lines.[1]

-

Inhibition of Autophagy: The compound disrupts the cellular recycling process of autophagy.[1][2]

-

Suppression of Cell Proliferation and Migration: Leelamine effectively hinders the growth and spread of cancer cells.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives.

Table 1: In Vitro Efficacy (IC50 Values) of Leelamine and its Derivatives in Melanoma Cell Lines

| Compound | UACC 903 (µM) | 1205 Lu (µM) |

| Leelamine | 2.13 ± 0.2 | 2.87 ± 0.1 |

| Derivative 4a | 2.1 | 2.9 |

| Derivative 4b | 2.3 | 2.3 |

| Derivative 4c | 24.4 | 24.3 |

| Derivative 5a | 1.2 | 2.0 |

| Derivative 5b | 1.0 | 1.8 |

| Abietic Acid | > 100 | > 100 |

Data sourced from a study on the structure-activity relationship of Leelamine.[1]

Table 2: In Silico Docking Analysis of Leelamine with NPC1 and NPC2

| Ligand | Target Protein | Dock Score (DS) | Binding Energy (BE) (kCal/mol) |

| Cholesterol | NPC1 | -14.35 | -156.64 |

| Cholesterol | NPC2 | -11.01 | -140.33 |

| Leelamine | NPC1 | -11.21 | -85.34 |

In silico data suggests a higher binding affinity of cholesterol and Leelamine for NPC1 over NPC2.[1]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTS Assay)

-

Objective: To determine the cytotoxic effects of Leelamine on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., UACC 903, 1205 Lu melanoma cells) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with varying concentrations of this compound or its derivatives for a specified period (e.g., 72 hours).

-

A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

The plates are incubated to allow for the conversion of MTS to formazan by viable cells.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

The IC50 values are calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

-

Western Blot Analysis for Signaling Pathway Inhibition

-

Objective: To assess the effect of Leelamine on the phosphorylation status of key signaling proteins.

-

Methodology:

-

Cancer cells are treated with Leelamine at various concentrations (e.g., 3 to 6 µM) and for different durations (e.g., 3 to 24 hours).[4][9]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).

-

The membrane is then washed and incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry is used to quantify the changes in protein phosphorylation levels relative to total protein and loading controls.

-

Intracellular Cholesterol Staining (Filipin Staining)

-

Objective: To visualize the accumulation of unesterified cholesterol in lysosomes following Leelamine treatment.

-

Methodology:

-

Cells are grown on coverslips and treated with Leelamine.

-

The cells are then fixed with paraformaldehyde.

-

After fixation, the cells are washed and stained with a solution of Filipin III, a fluorescent dye that specifically binds to unesterified cholesterol.

-

The coverslips are mounted on slides, and the distribution of cholesterol is visualized using a fluorescence microscope with a UV filter.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of Leelamine in a living organism.

-

Methodology:

-

Human cancer cells (e.g., UACC 903 melanoma cells) are injected subcutaneously into immunocompromised mice (e.g., athymic nude mice).

-

Once tumors are established, the mice are treated with Leelamine (e.g., 7.5 mg/kg body weight, intraperitoneally, daily) or a vehicle control.

-

Tumor volume and mouse body weight are monitored regularly.

-

At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).

-

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tabaslab.com [tabaslab.com]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Leelamine is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

Leelamine Hydrochloride: A Technical Guide on its Natural Origin, Mechanism, and Therapeutic Potential

Abstract

Leelamine, a naturally occurring diterpene amine, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of Leelamine Hydrochloride, focusing on its natural origins, physicochemical properties, and its intricate mechanism of action as an anti-cancer agent. Sourced from the bark of pine trees, this lipophilic molecule exhibits potent lysosomotropic properties, leading to a cascade of events that disrupt critical cellular processes in cancer cells, including cholesterol transport and key signaling pathways. This document details the experimental evidence supporting its mechanism, presents quantitative data on its efficacy, and outlines the methodologies used in its study, providing a valuable resource for researchers and drug development professionals.

Origin and Natural Source

Leelamine, also known as dehydroabietylamine, is a natural phytochemical classified as a tricyclic diterpene amine.[1][2][3] Its primary natural source is the bark of pine trees (genus Pinus).[1][3][4][5] Specifically, it has been extracted from species such as Pinus massoniana.[2] Leelamine's discovery is part of a broader effort to identify novel anti-cancer therapeutics from natural products, a strategy that has yielded a significant portion of FDA-approved cancer drugs.[1]

Physicochemical Properties and Structure-Activity Relationship

Leelamine is a weakly basic and lipophilic amine, properties that are fundamental to its biological activity.[3][4] Its lipophilicity allows it to readily diffuse across biological membranes, while its basicity leads to its protonation and subsequent entrapment within acidic cellular organelles, most notably lysosomes.[3][4] This characteristic is known as lysosomotropism and is the foundational step in its mechanism of action.[3][4]

The structure of Leelamine is crucial for its anti-cancer effects. Structure-activity relationship (SAR) studies have demonstrated that the primary amine group is essential for its activity.[4][5] Modifications or removal of this amino group can reduce or completely eliminate its anti-cancer potential, highlighting its role in the compound's lysosomotropic properties and subsequent biological effects.[4][5] For instance, converting the carboxylic acid group of the structurally similar but inactive compound, abietic acid, into an amine group confers anti-cancer activity.[4]

Table 1: Physicochemical Properties of Leelamine and its Derivatives

| Compound | pKa | LogD (pH 7.4) | IC50 (µM) in UACC 903 Cells | IC50 (µM) in 1205 Lu Cells |

| Leelamine | 9.9 | 1.9 | ~1.2 | ~2.0 |

| Derivative 4a (Primary Amine) | 9.9 | 1.9 | Data not specified | Data not specified |

| Derivative 5a (Trifluoro Acetyl) | 6.9 | 5.6 | 1.2 | 2.0 |

| Derivative 5b (Tribromo Acetyl) | 8.8 | 7.1 | 1.0 | 1.8 |

| Derivative 5c (Unsubstituted Acetyl) | 16.0 | 5.0 | Data not specified | Data not specified |

| Abietic Acid (Inactive Analog) | Not applicable | Data not specified | Inactive | Inactive |

Source: Data compiled from studies on Leelamine's structure-activity relationship.[4][6]

Mechanism of Action

Leelamine's anti-cancer activity is not attributed to the previously reported weak affinity for cannabinoid receptors (CB1 and CB2) or inhibition of pyruvate dehydrogenase kinases (PDKs).[1][7] Instead, its efficacy stems from its potent lysosomotropic properties.[1][4][8][9]

The process begins with Leelamine crossing the cell membrane and accumulating in the acidic environment of lysosomes.[4][8][9] This accumulation disrupts lysosomal homeostasis and, critically, inhibits intracellular cholesterol trafficking.[4][8][9] In silico studies suggest that Leelamine binds to NPC1, a protein essential for cholesterol export from the lysosome.[4][10]

The resulting blockade of cholesterol transport has several downstream consequences:

-

Inhibition of Autophagic Flux: Leelamine causes an accumulation of autophagosomes, indicating a disruption in the cellular recycling process of autophagy.[1][8][9]

-

Disruption of Endocytosis: Free cholesterol is vital for receptor-mediated endocytosis. By depleting its availability, Leelamine inhibits this process.[4][8][9]

-

Inhibition of Key Signaling Pathways: The disruption of endocytosis leads to the aberrant regulation of receptor tyrosine kinases (RTKs). This, in turn, inhibits critical pro-survival signaling cascades, including the PI3K/AKT, STAT3, and MAPK pathways.[4][8][9]

Ultimately, this multi-faceted disruption of cellular processes leads to a caspase-independent form of cell death in cancer cells.[1][8]

Experimental Protocols

The following summarizes the key experimental methodologies employed in the study of Leelamine.

Cell Viability and IC50 Determination

-

Method: Cancer cell lines (e.g., melanoma lines UACC 903, 1205 Lu) and normal cells are seeded in 96-well plates. Cells are treated with varying concentrations of Leelamine (or its derivatives) dissolved in a suitable solvent like DMSO.

-

Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay or MTT assay.

-

Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to quantify the compound's potency.

Analysis of Autophagy and Cellular Morphology

-

Method: Cells are treated with Leelamine for various time points.

-

Microscopy:

-

Light Microscopy: Used for initial observation of cellular changes, such as the widespread vacuolization that is characteristic of Leelamine treatment.[1]

-

Transmission Electron Microscopy (TEM): Provides high-resolution images to identify ultrastructural changes, including the accumulation of autophagosomes, lipofuscin-like material, and membrane whorls.[1][8][9]

-

-

Western Blotting: The expression levels of autophagy markers, such as LC3-II and p62, are analyzed to confirm the inhibition of autophagic flux.

Cholesterol Trafficking Analysis

-

Method: To confirm the role of cholesterol accumulation in Leelamine-induced cell death, cholesterol depletion experiments are performed.

-

Protocol: Cells are pre-treated or co-treated with a cholesterol-depleting agent, such as β-cyclodextrin, along with Leelamine.[1][8]

-

Endpoint: Cell viability is measured to determine if cholesterol depletion can rescue the cells from Leelamine-mediated death.[1][8] Cellular morphology is also examined via TEM to see if the characteristic structures are absent.[1][8]

Signaling Pathway Analysis

-

Method: Protein microarray analysis can be used for an initial broad-spectrum analysis of changes in intracellular signaling cascades.[8][9]

-

Western Blotting: To confirm the findings, Western blotting is performed using specific antibodies against key proteins in the RTK, AKT, STAT, and MAPK pathways (e.g., phosphorylated and total forms of Akt, Erk, Stat3). This allows for a detailed analysis of the inhibition of these signaling pathways following Leelamine treatment.[8][9]

Conclusion

This compound is a promising natural product derived from pine bark with a unique and potent anti-cancer mechanism.[1][4][5] Its efficacy is rooted in its lysosomotropic properties, which trigger a cascade of events beginning with the inhibition of intracellular cholesterol transport and culminating in the shutdown of critical survival signaling pathways. The detailed understanding of its origin, structure-activity relationship, and mechanism of action provides a solid foundation for its further development as a potential chemotherapeutic agent. The experimental protocols outlined herein offer a guide for researchers seeking to explore the therapeutic potential of Leelamine and its derivatives in various cancer models.

References

- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Leelamine - Wikipedia [en.wikipedia.org]

- 8. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Leelamine Hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Leelamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the salt form of Leelamine (dehydroabietylamine), a lipophilic diterpene amine naturally extracted from the bark of pine trees.[1][2] Initially investigated for its weak affinity for cannabinoid receptors, Leelamine has emerged as a compound of significant interest in oncology research.[3][4] Its potent anticancer activity is not linked to cannabinoid receptors but to a unique mechanism of action initiated by its distinct physicochemical characteristics.[3][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols used for their characterization, and illustrates its complex mechanism of action through its effects on critical cellular signaling pathways.

Core Physicochemical Properties

This compound is a crystalline solid with specific solubility and stability profiles.[6] Its weakly basic and lipophilic nature is fundamental to its biological activity, conferring the lysosomotropic properties that allow it to accumulate in acidic cellular organelles like lysosomes.[2][7][8][9] The primary amino group is crucial for this activity.[2][10]

Data Summary

The quantitative physicochemical data for this compound and its free base form are summarized in the table below for clarity and comparative analysis.

| Property | Value (this compound) | Value (Leelamine - Free Base) | Reference(s) |

| IUPAC Name | (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride | Abieta-8,11,13-trien-18-amine | [2][3] |

| Synonyms | (+)-Dehydroabietylamine HCl | Leelamine, Amine D | [3][6] |

| Molecular Formula | C₂₀H₃₁N • HCl | C₂₀H₃₁N | [6][11] |

| Formula Weight | 321.9 g/mol | 285.48 g/mol | [2][3][6] |

| Appearance | Crystalline Solid | - | [6] |

| Purity | ≥98% | ≥98% | [6][11] |

| Melting Point | Not specified | 44.5 °C (317.65 K) | [12] |

| pKa | 9.9 | 9.9 | [1][10] |

| LogD (pH 7.4) | 2.8 | 2.8 | [10] |

| LogD (pH 5.0) | 2.1 | 2.1 | [10] |

| Storage | -20°C | Room Temperature | [6][11] |

| Stability | ≥ 4 years (solid at -20°C) | ≥ 2 years (solution at RT) | [6][11] |

| Solubility | |||

| DMSO | 25 mg/mL | 30 mg/mL | [6][11] |

| DMF | 20 mg/mL | 30 mg/mL | [6][11] |

| Ethanol | 20 mg/mL | 100 mg/mL | [6][11] |

| Water | up to 9 mg/mL | - | [13] |

| DMSO:PBS (pH 7.2) (1:2) | 0.15 mg/mL | - | [6] |

Mechanism of Action and Signaling Pathways

The primary mechanism of Leelamine's anticancer effect is a multi-step process initiated by its physicochemical properties. This process leads to the disruption of cholesterol homeostasis, which in turn inhibits multiple oncogenic signaling pathways crucial for cancer cell survival and proliferation.[9]

Lysosomal Accumulation and Cholesterol Transport Inhibition

As a weakly basic amine (pKa 9.9), Leelamine readily crosses cell membranes in its neutral state.[1][2] Upon entering acidic organelles such as late endosomes and lysosomes (pH ~4.8), it becomes protonated and trapped, a property known as lysosomotropism.[2][7][10] This accumulation is the foundational step for its activity.[2]

The high concentration of Leelamine within the lysosome physically obstructs intracellular cholesterol trafficking. It is believed to compete with cholesterol for binding to the Niemann-Pick C1 (NPC1) protein, which is essential for exporting cholesterol out of the lysosome.[2][14] This blockade results in a massive buildup of cholesterol within the lysosome, making it unavailable for cellular processes that are critical for cancer cells, such as membrane synthesis and signal transduction.[1][7]

Inhibition of Oncogenic Signaling Cascades

The disruption of cholesterol homeostasis has profound downstream consequences. Cholesterol is a vital component of cellular membranes, including the lipid rafts that serve as organizing centers for receptor tyrosine kinases (RTKs). By sequestering cholesterol, Leelamine disrupts receptor-mediated endocytosis and endosome trafficking, which in turn shuts down the activity of key signaling pathways that drive cancer progression.[5][9]

Studies have confirmed that Leelamine treatment leads to the potent inhibition of the PI3K/Akt, MAPK, and STAT3 signaling pathways.[9][15][16] These pathways are constitutively active in many cancers, including melanoma, and regulate cell proliferation, survival, and apoptosis.[15] By targeting these three major cascades simultaneously, Leelamine presents a multi-pronged attack against cancer cells.[15]

Experimental Protocols

The characterization of this compound's properties and mechanism of action relies on a suite of standard and specialized biochemical and cell biology techniques.

Physicochemical Property Determination

-

Solubility Assessment: A standard protocol involves adding increasing amounts of this compound to a fixed volume of a specific solvent (e.g., DMSO, water, ethanol) at a constant temperature. The mixture is vortexed and visually inspected for complete dissolution. The point of saturation is determined to establish the solubility in mg/mL. For buffered solutions like PBS, pH is carefully controlled.

-

pKa and LogD Determination: The acid dissociation constant (pKa) and distribution coefficient (LogD) are critical to understanding the lysosomotropic properties. These are often predicted using computational chemistry software (e.g., MarvinSketch, ChemDraw). Experimental determination can be performed via potentiometric titration for pKa and the shake-flask method using an octanol/water system for LogD at different pH values.

-

Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound, typically aiming for ≥98%. The identity and structure are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern.[10]

Cellular Mechanism of Action Assays

-

Cholesterol Accumulation Visualization (Filipin Staining): To visually confirm the disruption of cholesterol transport, cancer cells are treated with Leelamine. After treatment, cells are fixed and stained with Filipin, a fluorescent compound that specifically binds to unesterified cholesterol. Fluorescence microscopy is then used to visualize the accumulation of cholesterol within intracellular vesicles, which appear as bright puncta.[2]

-

Signaling Pathway Analysis (Western Blotting): To quantify the inhibition of signaling pathways, Western blotting is the standard method.[5][9] Cells are treated with Leelamine for various durations, and cell lysates are collected. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key phosphorylated (activated) and total proteins in the PI3K/Akt, MAPK, and STAT3 pathways (e.g., p-Akt, Akt, p-Erk, Erk, p-STAT3, STAT3).

-

Autophagic Flux Measurement: Leelamine's effect on autophagy is assessed by measuring the levels of key autophagic marker proteins like LC3B and p62/SQSTM1 via Western blot. An accumulation of both proteins indicates a blockage of autophagic flux.[9][14]

Conclusion

This compound possesses a unique set of physicochemical properties that define its potent anticancer activity. Its lipophilic, weakly basic nature drives its accumulation in lysosomes, initiating a cascade of events that includes the inhibition of cholesterol transport and the subsequent shutdown of critical oncogenic signaling pathways like PI3K/Akt, MAPK, and STAT3. This multi-targeted mechanism makes this compound a compelling candidate for further investigation and development in the field of oncology, particularly for highly resistant cancers. The experimental protocols outlined herein provide a robust framework for researchers to further explore and validate its therapeutic potential.

References

- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 3. Leelamine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.psu.edu [pure.psu.edu]

- 9. oncotarget.com [oncotarget.com]

- 10. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Dehydroabietylamine | C20H31N | CID 62034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. abbexa.com [abbexa.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Discovery of Leelamine as a Lysosomotropic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leelamine, a diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent with a unique mechanism of action rooted in its lysosomotropic properties. This technical guide provides an in-depth exploration of the discovery of leelamine as a lysosomotropic agent, detailing its mechanism of action, the key experimental findings that elucidated this function, and the downstream consequences on critical cellular pathways. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and drug development efforts centered on leelamine and other lysosomotropic compounds.

Introduction to Leelamine: A Lysosomotropic Anti-Cancer Candidate

Leelamine is a weakly basic and lipophilic amine, characteristics that are foundational to its biological activity.[1] Its primary amino group is a key structural feature that confers its lysosomotropic nature, allowing it to readily traverse cellular membranes and subsequently accumulate in acidic organelles, most notably the lysosomes.[1][2] This sequestration within lysosomes is the initiating event in a cascade of cellular disruptions that ultimately lead to cancer cell death.[1][2] The pKa of leelamine has been calculated to be 9.9, which contributes to its accumulation in the acidic environment of lysosomes.[3][4]

Mechanism of Action: From Lysosomal Accumulation to Cellular Demise

The anti-cancer activity of leelamine is intrinsically linked to its lysosomotropism.[2] Once accumulated in lysosomes, leelamine disrupts intracellular cholesterol transport, a process vital for numerous cellular functions in cancer cells.[2][5] It is hypothesized that leelamine binds to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from lysosomes.[2][6] This inhibition of cholesterol egress leads to a buildup of cholesterol within the lysosomes and a depletion of available cholesterol for other cellular processes.[2][5]

The consequences of this disrupted cholesterol homeostasis are profound and multifaceted. The lack of available cholesterol impairs receptor-mediated endocytosis and inhibits autophagic flux.[2][3] The inhibition of receptor-mediated endocytosis, in turn, leads to the shutdown of crucial oncogenic signaling pathways, including the Receptor Tyrosine Kinase (RTK)-AKT/STAT/MAPK cascades.[3][7] Leelamine-induced cell death is characterized as a caspase-independent process and does not appear to involve lysosomal membrane permeabilization.[3]

Quantitative Data: In Vitro Efficacy of Leelamine and Its Derivatives

The anti-cancer activity of leelamine has been quantified across various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for leelamine and some of its derivatives.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µmol/L) | Reference(s) |

| Leelamine | UACC 903 | Melanoma | 1.2 - 2.0 | [3] |

| 1205 Lu | Melanoma | 1.8 - 2.9 | [3] | |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but showed dose-dependent apoptosis | [2] | |

| MCF-7 | Breast Cancer | Not explicitly stated, but showed dose-dependent apoptosis | [2] | |

| SUM159 | Breast Cancer | Not explicitly stated, but showed dose-dependent apoptosis | [2] | |

| LNCaP | Prostate Cancer | Not explicitly stated, but showed decreased mitotic activity | [2] | |

| C4-2B | Prostate Cancer | Not explicitly stated, but showed decreased mitotic activity | [2] | |

| 22Rv1 | Prostate Cancer | Not explicitly stated, but showed decreased mitotic activity | [2] | |

| Abietic Acid Derivative 4a | UACC 903 | Melanoma | 2.1 | [3] |

| 1205 Lu | Melanoma | 2.9 | [3] | |

| Abietic Acid Derivative 4b | UACC 903 | Melanoma | 2.3 | [3] |

| 1205 Lu | Melanoma | 2.3 | [3] | |

| Leelamine Derivative 5a | UACC 903 | Melanoma | 1.2 | [3] |

| 1205 Lu | Melanoma | 2.0 | [3] | |

| Leelamine Derivative 5b | UACC 903 | Melanoma | 1.0 | [3] |

| 1205 Lu | Melanoma | 1.8 | [3] | |

| Abietic Acid | UACC 903 / 1205 Lu | Melanoma | > 100 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize leelamine as a lysosomotropic agent.

Assessment of Lysosomotropism via LysoTracker Red Staining

This protocol is designed to visualize the accumulation of leelamine in lysosomes through competition with a known lysosome-staining dye.

Materials:

-

Cancer cell line of interest (e.g., UACC 903 melanoma cells)

-

Complete cell culture medium

-

Leelamine

-

Chloroquine (positive control)

-

LysoTracker Red DND-99 (Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of leelamine or chloroquine for a specified time (e.g., 2 hours). Include an untreated control.

-

In the last 30 minutes of the treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM.

-

Wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed complete medium to the cells.

-

Immediately visualize the cells using a confocal microscope with appropriate filter sets for LysoTracker Red (e.g., excitation ~577 nm, emission ~590 nm).

-

A reduction in LysoTracker Red fluorescence in leelamine-treated cells compared to the control indicates competition for lysosomal accumulation, confirming leelamine's lysosomotropic nature.

Visualization of Ultrastructural Changes via Transmission Electron Microscopy (TEM)

This protocol allows for the high-resolution imaging of cellular organelles to observe the morphological changes induced by leelamine treatment, such as vacuolization and the accumulation of autophagosomes.

Materials:

-

Cancer cell line of interest

-

Leelamine

-

Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer)

-

Post-fixative (e.g., 1% osmium tetroxide in 0.1 M sodium cacodylate buffer)

-

Uranyl acetate and lead citrate for staining

-

Ethanol series for dehydration (50%, 70%, 90%, 100%)

-

Propylene oxide

-

Epoxy resin (e.g., Epon 812)

-

Transmission electron microscope

Procedure:

-

Treat cells with leelamine at the desired concentration and duration.

-

Wash the cells with PBS and fix with the primary fixative for 1-2 hours at room temperature.

-

Wash the cells three times with 0.1 M sodium cacodylate buffer.

-

Post-fix the cells with the post-fixative for 1 hour at room temperature.

-

Wash the cells three times with distilled water.

-

Dehydrate the cells through a graded ethanol series.

-

Infiltrate the cells with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% epoxy resin overnight.

-

Embed the cells in fresh epoxy resin and polymerize at 60°C for 48 hours.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope. Look for the appearance of vacuoles, membrane whorls, and an increased number of autophagosomes in leelamine-treated cells.

Analysis of Autophagic Flux by Western Blotting for LC3B and p62

This protocol assesses the impact of leelamine on the autophagy pathway by measuring the levels of key autophagic marker proteins.

Materials:

-

Cancer cell line of interest

-

Leelamine

-

Bafilomycin A1 (optional, as a control for lysosomal inhibition)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with increasing concentrations of leelamine for the desired time. A parallel set of cells can be co-treated with Bafilomycin A1 in the final hours to block lysosomal degradation and assess autophagic flux.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

An accumulation of both the lipidated form of LC3 (LC3-II) and p62 in leelamine-treated cells indicates an inhibition of autophagic flux.

Detection of Intracellular Cholesterol Accumulation by Filipin Staining

This protocol uses the fluorescent dye filipin to visualize the accumulation of unesterified cholesterol within cells following leelamine treatment.

Materials:

-

Cancer cell line of interest

-

Leelamine

-

Filipin complex (from Streptomyces filipinensis)

-

4% paraformaldehyde in PBS

-

PBS

-

Fluorescence microscope with a UV filter set

Procedure:

-

Grow cells on glass coverslips and treat with leelamine for the desired time.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 30-60 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a fresh working solution of filipin (e.g., 50 µg/mL in PBS).

-

Incubate the fixed cells with the filipin solution for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a suitable mounting medium.

-

Immediately visualize the cells using a fluorescence microscope with a UV filter (e.g., excitation ~340-380 nm, emission ~385-470 nm). An increase in perinuclear and punctate fluorescence in leelamine-treated cells indicates lysosomal cholesterol accumulation.

Visualizing the Impact of Leelamine: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing leelamine's lysosomotropic properties and the proposed signaling pathway affected by its action.

Caption: Experimental workflow for characterizing the lysosomotropic effects of leelamine.

Caption: Proposed signaling pathway of leelamine's lysosomotropic action.

Conclusion

The discovery of leelamine as a lysosomotropic agent has unveiled a novel strategy for combating cancer. By targeting the lysosome and disrupting fundamental cellular processes like cholesterol transport and autophagy, leelamine effectively shuts down key survival pathways in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of leelamine and to explore the broader implications of lysosomotropism in drug development. Future studies focusing on the precise molecular interactions of leelamine within the lysosome and a more detailed mapping of its effects on various receptor tyrosine kinases will undoubtedly refine our understanding and pave the way for the clinical application of this promising compound.

References

- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. Nanosensor-based monitoring of autophagy-associated lysosomal acidification in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Research of Dehydroabietylamine (Leelamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietylamine, also known as Leelamine, is a diterpene amine derived from abietic acid, a primary component of pine resin. Early research into this natural compound has unveiled a spectrum of biological activities, most notably its potent anticancer properties. This technical guide provides a comprehensive overview of the foundational research on Leelamine, detailing its synthesis, chemical properties, and initial biological characterization. A key focus is placed on its mechanisms of action, which include the disruption of intracellular cholesterol transport, interference with nucleotide metabolism, and modulation of critical oncogenic signaling pathways. This document consolidates quantitative data from various studies into structured tables for comparative analysis, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows.

Chemical Properties and Synthesis

Dehydroabietylamine is a lipophilic, weakly basic compound with the chemical formula C₂₀H₃₁N.[1] Its structure features a tricyclic diterpene core derived from the abietane skeleton. The presence of a primary amine group is crucial for its biological activity, particularly its lysosomotropic properties.[2][3]

Synthesis from Pine Resin

The synthesis of dehydroabietylamine typically starts from abietic acid, a major component of pine rosin. The general synthetic route involves the aromatization of one of the rings of abietic acid to form dehydroabietic acid, followed by conversion of the carboxylic acid group to a primary amine.

Experimental Protocol: Synthesis and Purification of Dehydroabietylamine from Rosin Amine D

This protocol outlines the purification of dehydroabietylamine from a commercial mixture, Rosin Amine D, which contains dehydroabietylamine, dihydroabietylamine, and tetrahydroabietylamine.[4]

-

Acetate Salt Formation: Dissolve the crude Rosin Amine D mixture in toluene. Add approximately one equivalent of acetic acid to the solution to precipitate the amine acetates.

-

Selective Crystallization: Dehydroabietylamine acetate is less soluble in toluene than the acetates of dihydro- and tetrahydroabietylamine. Cool the mixture to induce crystallization of dehydroabietylamine acetate.

-

Filtration and Washing: Collect the crystalline dehydroabietylamine acetate by suction filtration. Wash the crystals thoroughly with cold toluene to remove the more soluble impurities.[4] A subsequent wash with a non-polar solvent like hexane can facilitate drying.[4]

-

Recrystallization: For higher purity, the dehydroabietylamine acetate can be recrystallized from a suitable solvent system, such as methanol/water.[4]

-

Liberation of Free Base: Dissolve the purified dehydroabietylamine acetate in hot water. Add a 10% aqueous solution of sodium hydroxide (NaOH) to deprotonate the amine and precipitate the free dehydroabietylamine base.[5]

-

Extraction and Drying: Extract the dehydroabietylamine into an organic solvent like diethyl ether. Wash the organic phase with water until neutral, then dry it over anhydrous sodium sulfate.

-

Isolation: Evaporate the solvent under vacuum to obtain solid dehydroabietylamine. The product can be further dried in a vacuum desiccator.

Biological Activities and Mechanisms of Action

Early research has primarily focused on the anticancer effects of Leelamine. It exhibits cytotoxicity against a range of cancer cell lines, with a notable selectivity for cancer cells over normal cells.[3]

Quantitative Anti-cancer Activity

The inhibitory effects of Leelamine and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines are summarized below.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Leelamine | UACC 903 | Melanoma | 2.0 | [3] |

| 1205 Lu | Melanoma | 2.0 | [4] | |

| Normal melanocytes | Non-cancerous | 9.3 | [3] | |

| Leelamine Derivative 5a (Trifluoroacetyl) | UACC 903 | Melanoma | 1.2 | |

| 1205 Lu | Melanoma | 2.0 | ||

| Leelamine Derivative 5b (Tribromoacetyl) | UACC 903 | Melanoma | 1.0 | |

| 1205 Lu | Melanoma | 1.8 | ||

| Abietic Acid Derivative 4a (Amine) | UACC 903 | Melanoma | 2.1 | |

| 1205 Lu | Melanoma | 2.9 | ||

| Abietic Acid Derivative 4b (Amine) | UACC 903 | Melanoma | 2.3 | |

| 1205 Lu | Melanoma | 2.3 | ||

| Dehydroabietylamine-pyrimidine hybrid 3r | MCF-7 | Breast Cancer | 1.15 | [6] |

| HepG2 | Liver Cancer | >40 | [6] | |

| A549 | Lung Cancer | 12.54 | [6] | |

| HCT116 | Colon Cancer | 8.32 | [6] | |

| Dehydroabietylamine imidazole derivative L¹ | A549 | Lung Cancer | 1.85 | |

| Dehydroabietylamine imidazole derivative L² | MCF-7 | Breast Cancer | 0.75 |

Mechanism 1: Inhibition of Intracellular Cholesterol Transport

One of the primary mechanisms of Leelamine's anticancer activity is its ability to disrupt intracellular cholesterol trafficking.[3][7] As a lysosomotropic agent, Leelamine accumulates in acidic organelles like lysosomes.[2][3] This accumulation leads to a blockage of cholesterol export from the lysosomes to the cytoplasm, resulting in a deficiency of free cholesterol, which is essential for various cellular processes in cancer cells.[3][7]

Experimental Protocol: Filipin Staining for Cellular Cholesterol

This protocol describes a method to visualize the accumulation of unesterified cholesterol in cells treated with Leelamine using the fluorescent dye Filipin III.

-

Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of Leelamine or a vehicle control for the specified duration.

-

Fixation: Gently wash the cells three times with phosphate-buffered saline (PBS). Fix the cells with a 3-4% paraformaldehyde solution in PBS for 1 hour at room temperature.

-

Quenching: Wash the cells three times with PBS. To quench the autofluorescence from paraformaldehyde, incubate the cells with a 1.5 mg/mL glycine solution in PBS for 10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Stain the cells with a working solution of 50 µg/mL Filipin III in PBS containing 10% fetal bovine serum for 2 hours at room temperature. Protect the samples from light from this point forward, as Filipin is light-sensitive.

-

Washing: Wash the cells three times with PBS.

-

Microscopy: Mount the coverslips on microscope slides with a suitable mounting medium. View the cells using a fluorescence microscope equipped with a UV filter set (excitation ~340-380 nm, emission >430 nm). Filipin fluorescence is prone to rapid photobleaching, so images should be acquired promptly.

Logical Flow of Cholesterol Transport Inhibition by Leelamine

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2787637A - Purification of dehydroabietylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Leelamine Hydrochloride (CAS: 16496-99-4)

Introduction

This compound is a naturally occurring diterpene amine derived from the bark of pine trees (genus Pinus)[1]. Initially recognized for its use as a chiral resolving agent for carboxylic acids, recent research has highlighted its potent anticancer properties, positioning it as a compound of significant interest in oncology and drug development[2][3]. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value |

| CAS Number | 16496-99-4 |

| Chemical Name | (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride[4] |

| Synonyms | Dehydroabietylamine hydrochloride[5][6] |

| Molecular Formula | C₂₀H₃₂ClN[5] or C₂₀H₃₁N • HCl[4][6] |

| Molecular Weight | 321.93 g/mol [4][5][6] |

| Appearance | Solid, Off-white or beige solid[4][5] |

| pKa | 9.9[1] |

| Solubility | DMSO: ≥25 mg/mL[6], Ethanol: 20 mg/mL[6], Water: 9 mg/mL[4], DMF: 20 mg/mL[6] |

| Storage Conditions | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month[5][7]. |

Mechanism of Action

This compound's primary mechanism of action is rooted in its lysosomotropic properties. As a weakly basic and lipophilic amine, it readily crosses cellular membranes and accumulates in acidic organelles, particularly lysosomes[8]. This sequestration is a critical initiating event that triggers a cascade of downstream cellular effects, primarily the disruption of intracellular cholesterol transport[8].

Disruption of Intracellular Cholesterol Transport

-

Binding to NPC1: Leelamine binds to the Niemann-Pick C1 (NPC1) protein, which is essential for the export of cholesterol from lysosomes[2][8]. This binding is thought to be competitive with cholesterol, effectively blocking its release into the cytoplasm[2][8].

-

Cholesterol Accumulation: The inhibition of NPC1 leads to a significant accumulation of unesterified cholesterol within late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C disease[2][8].

-

Cellular Consequences: The resulting depletion of available cholesterol for cellular functions disrupts critical processes, including endocytosis and autophagy, and ultimately triggers cancer cell death[8].

Modulation of Oncogenic Signaling Pathways

The disruption of cholesterol homeostasis by Leelamine has profound effects on multiple oncogenic signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Key Signaling Pathways Affected

This compound has been shown to modulate several critical signaling pathways implicated in cancer progression:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Leelamine treatment leads to the inhibition of the AKT/mTOR signaling cascade, an effect linked to the disruption of intracellular cholesterol transport[2][1].

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively activated in cancer, promoting cell survival and proliferation. Leelamine has been shown to inhibit STAT3 signaling[9].

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Leelamine has been demonstrated to inhibit the MAPK pathway in cancer cells[8][9].

-

Androgen Receptor (AR) Signaling: In prostate cancer, Leelamine acts as a potent inhibitor of the androgen receptor, a key driver of the disease[2][5].

-

SREBP1-Regulated Lipogenesis: Leelamine inhibits fatty acid and lipid synthesis regulated by the Sterol Regulatory Element-Binding Protein 1 (SREBP1)[2][7][10].

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for reproducible research. Below are summaries of common experimental protocols.

Cholesterol Accumulation Assay (Filipin Staining)

This assay is used to visualize the accumulation of unesterified cholesterol in lysosomes, a hallmark of Leelamine's activity.

-

Cell Culture: Plate cancer cells (e.g., melanoma cell lines UACC 903 or 1205 Lu) on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at various concentrations (e.g., 3-5 µM) for a specified duration (e.g., 3-12 hours). Include a vehicle control (e.g., DMSO).

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

-

Staining: Wash the cells with PBS and stain with Filipin III (a fluorescent dye that binds to unesterified cholesterol) at a concentration of 50 µg/mL in PBS for 2 hours at room temperature, protected from light.

-

Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides, and visualize the cholesterol accumulation using a fluorescence microscope with a UV filter.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the effect of Leelamine on the phosphorylation and expression levels of key proteins in signaling pathways.

-

Cell Lysis: After treatment with Leelamine, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, LC3B, p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Assay

This assay measures the degradation of autophagic cargo, which is inhibited by Leelamine.

-

Cell Culture and Treatment: Culture cells (e.g., UACC 903 cells expressing GFP-LC3B) and treat with Leelamine. Bafilomycin A1, a known inhibitor of autophagic flux, can be used as a positive control[11].

-

Protein Analysis: Analyze the accumulation of LC3B and p62/SQSTM1 proteins by Western blotting as described above. An increase in both proteins indicates an inhibition of autophagic flux[11].

-

Fluorescence Microscopy: For cells expressing fluorescently tagged LC3B, visualize the accumulation of LC3B puncta (autophagosomes) using a fluorescence or confocal microscope[11].

Conclusion

This compound is a promising natural product with a unique mechanism of action that involves the disruption of intracellular cholesterol transport, leading to the inhibition of multiple oncogenic signaling pathways. Its lysosomotropic nature and subsequent effects on cholesterol homeostasis make it a valuable tool for cancer research and a potential candidate for the development of novel anticancer therapies. This guide provides a foundational understanding of its properties and actions to support further investigation by researchers, scientists, and drug development professionals.

References

- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]

- 3. Leelamine - Wikipedia [en.wikipedia.org]

- 4. biossusa.com [biossusa.com]

- 5. This compound |CAS:16496-99-4 Probechem Biochemicals [probechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. targetmol.com [targetmol.com]

- 11. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Diterpene Amines from Pine Trees: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpene amines, a class of secondary metabolites derived from the resin acids of pine trees, are emerging as a promising source of novel therapeutic agents. These compounds, characterized by a tricyclic abietane skeleton and a primary amine group, exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research on the biological properties of diterpene amines, with a focus on their cytotoxic, antimicrobial, anti-inflammatory, and analgesic potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Biological Activities

Diterpene amines derived from pine trees, particularly derivatives of dehydroabietylamine, have demonstrated significant potential in several key areas of pharmacological research. The primary activities investigated include their ability to induce cytotoxicity in cancer cell lines, inhibit the growth of various microbial pathogens, modulate inflammatory pathways, and interact with receptors involved in pain signaling.

Cytotoxic Activity

A substantial body of research has focused on the cytotoxic effects of dehydroabietylamine derivatives against a range of human cancer cell lines. These studies have revealed that modifications to the dehydroabietylamine scaffold can lead to potent and selective anticancer agents.

Table 1: Cytotoxic Activity of Dehydroabietylamine Derivatives (IC50 in µM)

| Compound/Derivative | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) | PC-3 (Prostate Cancer) | Hey-1B (Ovarian Cancer) | Reference |

| Dehydroabietylamine (L0) | - | - | - | - | - | - | - | [1] |

| Thiophene Schiff-base (L1) | - | 2.11 | 5.33 | 0.66 | - | - | - | [1][2] |

| Thiophene Schiff-base (L3) | - | - | 2.65 | 1.63 | - | - | - | [1][2] |

| Pyridine Schiff-base (L1) | - | - | - | 0.52 | - | - | - | [3] |

| Pyridine Schiff-base (L3) | - | - | 0.49 | - | - | - | - | [3] |

| C-18 Imide Heterocycle (1) | Moderate | Moderate | Moderate | Moderate | - | - | - | [4] |

| C-18 Imide Heterocycle (2) | Moderate | Moderate | Moderate | Moderate | - | - | - | [4] |

| C-ring 14-nitro (14) | Moderate | Moderate | Moderate | Moderate | - | - | - | [4] |

| 12-hydroxy-N-(isonicotinoyl)dehydroabietylamine | - | - | 4.3 | - | - | - | - | [5] |

| N-(4-methoxybenzoyl)dehydroabietylamine | - | - | 4.5 | - | - | - | - | [5] |

| Dehydroabietylamine-pyrimidine hybrid (3r) | - | >50 | 1.15 | >50 | 10.45 | - | - | [6] |

| Imine derivative | - | 0.75 | 10.65 | 6.65 | - | - | - | [1] |

| Amide derivative | - | - | - | - | - | - | - | [1] |

| Urea derivative | - | - | - | - | - | - | - | [1] |

| 7-oxo, 12-nitro derivative | - | - | - | - | - | Significant | Significant | [4] |

Note: "-" indicates data not available in the cited sources. "Moderate" indicates that the source mentioned activity but did not provide a specific IC50 value in the abstract.

Antimicrobial and Antifungal Activity

Dehydroabietylamine and its derivatives have also been investigated for their ability to inhibit the growth of various bacteria and fungi, showing promise for the development of new antimicrobial agents.

Table 2: Antimicrobial and Antifungal Activity of Dehydroabietylamine Derivatives

| Compound/Derivative | Microorganism | Activity | Value | Unit | Reference |

| C-19-arylated derivatives (3b, 3d, 3h, 3n, 4a) | Escherichia coli | Antibacterial | - | - | [2][7] |

| Aromatic carboxamide (3i) | Sclerotinia sclerotiorum | Antifungal | EC50 | 0.067-0.393 | mg/L |

| Aromatic carboxamide (3q) | Sclerotinia sclerotiorum | Antifungal | EC50 | 0.067-0.393 | mg/L |

| Aromatic carboxamide (4b) | Sclerotinia sclerotiorum | Antifungal | EC50 | 0.067-0.393 | mg/L |

| Aromatic carboxamide (4d) | Sclerotinia sclerotiorum | Antifungal | EC50 | 0.067-0.393 | mg/L |

| Aromatic carboxamide (3i) | Botrytis cinerea | Antifungal | Pronounced | - | - |

| Aromatic carboxamide (4b) | Botrytis cinerea | Antifungal | Pronounced | - | - |

| Aromatic carboxamide (4d) | Botrytis cinerea | Antifungal | Pronounced | - | - |

| Aromatic carboxamide (3i) | Alternaria solani | Antifungal | Pronounced | - | - |

| Aromatic carboxamide (4b) | Alternaria solani | Antifungal | Pronounced | - | - |

| Aromatic carboxamide (4d) | Alternaria solani | Antifungal | Pronounced | - | - |

Note: "-" indicates that a specific value was not provided in the abstract, but activity was noted.

Anti-inflammatory and Analgesic Activities

While the broader class of diterpenes from pine has shown anti-inflammatory and analgesic properties, specific quantitative data for dehydroabietylamine derivatives in these areas is limited in the currently available literature. The anti-inflammatory effects of diterpenes are often attributed to the inhibition of the NF-κB signaling pathway, while analgesic effects can be mediated through antagonism of the Neurokinin-1 (NK-1) receptor. Further research is needed to quantify the efficacy of dehydroabietylamine derivatives in these pathways.

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development. Diterpenes from pine have been shown to inhibit this pathway. The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus to induce the transcription of inflammatory genes.

Caption: Canonical NF-κB signaling pathway.

Neurokinin-1 (NK-1) Receptor Signaling Pathway

The Neurokinin-1 (NK-1) receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain transmission and neurogenic inflammation. Antagonism of this receptor is a therapeutic strategy for analgesia and other neurological disorders. Some diterpenes have shown potential as NK-1 receptor antagonists. The binding of Substance P to the G-protein coupled NK-1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream signaling events that contribute to neuronal excitation and pain signaling.

Caption: Neurokinin-1 (NK-1) receptor signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Test compounds (diterpene amines) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of cell viability against the compound concentration.

Caption: MTT cytotoxicity assay workflow.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (diterpene amines) dissolved in a suitable solvent

-

Positive control (a known effective antimicrobial agent)

-

Negative control (broth medium with the solvent)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

Diterpene amines from pine trees, particularly dehydroabietylamine derivatives, represent a valuable and underexplored source of bioactive compounds with significant therapeutic potential. The data summarized in this guide highlight their potent cytotoxic effects against various cancer cell lines and their promising antimicrobial and antifungal activities. While their anti-inflammatory and analgesic properties require further quantitative investigation, the known involvement of diterpenes in modulating the NF-κB and NK-1 receptor pathways suggests that dehydroabietylamine derivatives are strong candidates for the development of novel drugs in these areas. The experimental protocols and pathway diagrams provided herein offer a solid foundation for researchers to further explore the pharmacological activities and mechanisms of action of this fascinating class of natural products. Continued research, including structural modifications, in vivo studies, and detailed mechanistic investigations, is warranted to fully unlock the therapeutic potential of diterpene amines from pine trees.

References

- 1. Synthesis of novel, DNA binding heterocyclic dehydroabietylamine derivatives as potential antiproliferative and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel, DNA binding heterocyclic dehydroabietylamine derivatives as potential antiproliferative and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and high antiproliferative activity of dehydroabietylamine pyridine derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumour activities of a novel class of dehydroabietylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Dehydroabietylamine Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Leelamine in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leelamine, a natural lipophilic diterpene amine derived from the bark of pine trees, has emerged as a promising candidate in anticancer research.[1] Its unique mechanism of action, centered around the disruption of intracellular cholesterol transport, distinguishes it from conventional chemotherapeutic agents and opens new avenues for targeting cancer cell vulnerabilities. This technical guide provides an in-depth overview of the initial screening of Leelamine across various cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions and experimental workflows.

Data Presentation: Anti-proliferative Activity of Leelamine

The anti-proliferative effects of Leelamine have been evaluated across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of Leelamine required to inhibit the growth of 50% of the cancer cell population.

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Melanoma | UACC 903 | ~2.0 - 2.1 | [2][3] |

| 1205 Lu | ~2.9 | [2][3] | |

| Breast Cancer | MDA-MB-231 | Dose-dependent inhibition observed | [1] |

| MCF-7 | Dose-dependent inhibition observed | [1] | |

| SUM159 | Dose-dependent inhibition observed | [1] | |

| Prostate Cancer | LNCaP | Dose-dependent inhibition observed | [2][4] |

| C4-2B | Dose-dependent inhibition observed | [2] | |

| 22Rv1 | Dose-dependent inhibition observed | [2][4] | |

| Chronic Myeloid Leukemia | KBM5 | Effective at 2 µM | [1] |

Note: While specific IC50 values for all breast and prostate cancer cell lines were not consistently reported in the reviewed literature, studies indicate a dose-dependent inhibition of cell viability. For Chronic Myeloid Leukemia, an effective concentration is provided based on the cited research.

Core Mechanism of Action

Leelamine's primary anticancer activity stems from its lysosomotropic properties. As a weakly basic amine, it readily accumulates in the acidic environment of lysosomes. This accumulation disrupts the normal function of these organelles, leading to a cascade of events detrimental to cancer cell survival.

The central mechanism involves the inhibition of intracellular cholesterol transport.[5] By accumulating in lysosomes, Leelamine is thought to interfere with the function of proteins essential for cholesterol egress, such as Niemann-Pick C1 (NPC1). This leads to a buildup of cholesterol within the lysosomes and a depletion of available cholesterol in other cellular compartments where it is vital for various functions, including membrane integrity and signaling.

This disruption of cholesterol homeostasis has profound downstream effects on multiple oncogenic signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Key Signaling Pathways Modulated by Leelamine

The inhibition of intracellular cholesterol transport by Leelamine leads to the dysregulation of several key signaling pathways frequently overactivated in cancer:

-